molecular formula C18H12Br2O8 B3041856 (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid CAS No. 391624-83-2

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid

Cat. No.: B3041856
CAS No.: 391624-83-2
M. Wt: 516.1 g/mol
InChI Key: VCRKGOQEVATOPX-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is a complex organic compound characterized by the presence of two 4-bromobenzoyl groups attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid typically involves the esterification of succinic acid with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid undergoes various chemical reactions, including:

    Oxidation: The bromobenzoyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The bromine atoms can be reduced to hydrogen, forming the corresponding benzoyl derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: 4-carboxybenzoyl derivatives.

    Reduction: Benzoyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid
  • (2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid
  • (2S,3S)-2,3-Bis((4-nitrobenzoyl)oxy)succinic acid

Uniqueness

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and may also influence its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid is a synthetic compound featuring two 4-bromobenzoyloxy groups attached to a succinic acid backbone. Its unique structure contributes to its diverse biological activities, including potential anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromobenzoyl groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism suggests potential applications in the development of enzyme inhibitors for therapeutic purposes.

Biological Activity Overview

Activity Description
Enzyme Inhibition Inhibits various enzymes by forming covalent bonds at active sites.
Anti-inflammatory Investigated for its potential to reduce inflammation through cytokine modulation .
Anticancer Explored for its ability to interfere with cancer cell signaling pathways.

Research Applications

This compound has been utilized in various research fields:

  • Medicinal Chemistry : As a potential lead compound for developing new anti-inflammatory and anticancer drugs.
  • Biochemistry : As a probe for studying enzyme mechanisms and interactions.
  • Material Science : In the synthesis of advanced materials due to its unique structural properties.

Case Studies and Findings

  • Anti-inflammatory Activity :
    A study investigated the compound's effect on carrageenan-induced paw edema in rats. Results indicated significant inhibition of paw swelling and reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
  • Enzyme Interaction Studies :
    Research demonstrated that this compound interacts effectively with cyclooxygenase-2 (COX-2), exhibiting binding affinities comparable to known inhibitors like celecoxib. This interaction is crucial for its proposed use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Aspects
(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acidMethoxy instead of brominePotentially different biological activities
(2S,3S)-Di-p-toluoyl-D-tartaric acidSimilar ester linkagesUsed primarily in chiral resolution
(2S,3S)-Di-p-anisoyl-D-tartaric acidContains anisole groupsKnown for applications in asymmetric synthesis

The comparison highlights the uniqueness of this compound due to its brominated aromatic groups that enhance its reactivity and biological profile compared to structurally similar compounds .

Properties

IUPAC Name

(2S,3S)-2,3-bis[(4-bromobenzoyl)oxy]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRKGOQEVATOPX-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid
Reactant of Route 3
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid
Reactant of Route 4
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid
Reactant of Route 5
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid
Reactant of Route 6
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.